Sodium trimethylacetate hydrate

Asymmetric Catalysis Enantioselective Hydrogenation Nickel Catalyst

Substituting this reagent with cheaper carboxylates (e.g., NaOAc) frequently causes reaction failure or selectivity loss in Pd-catalyzed C-H activation and asymmetric hydrogenation. Sodium trimethylacetate hydrate (CAS 143174-36-1) delivers the defined steric bulk (Taft Es = -1.54) and conjugate acid pKa (5.03) essential for CMD mechanisms and tartaric acid-modified Ni catalysts. • Enables C-H activation via CMD pathway; reactions fail entirely without pivalate in specific cross-coupling protocols. • Improves enantioselective hydrogenation rate and e.d.a. vs. standard NaBr co-modifier in 2-alkanone reductions. • Stable hydrate form ensures accurate stoichiometry; hygroscopic anhydrous analog avoided. • Consistent >98% (T) purity; ambient shipping; long-term cool/dry storage.

Molecular Formula C5H11NaO3
Molecular Weight 142.13 g/mol
CAS No. 143174-36-1
Cat. No. B116614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium trimethylacetate hydrate
CAS143174-36-1
Molecular FormulaC5H11NaO3
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[O-].O.[Na+]
InChIInChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1
InChIKeyOXKVPNMBQUHJHF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Trimethylacetate Hydrate (CAS 143174-36-1): Bulk Procurement and Industrial Applications of a Sterically Hindered Carboxylate Base


Sodium trimethylacetate hydrate (CAS 143174-36-1), also known as sodium pivalate hydrate, is the hydrated sodium salt of pivalic acid (2,2-dimethylpropanoic acid) [1]. It is a white to almost white crystalline powder with the linear formula (CH₃)₃CCO₂Na·xH₂O and a molecular weight of 124.11 (anhydrous basis) . The compound serves as a source of the sterically bulky pivalate anion, which exhibits distinct nucleophilicity and basicity profiles compared to less hindered carboxylates like acetate or propionate [2]. It is widely employed as a base, additive, or co-modifier in organic synthesis, particularly in transition-metal catalysis and enantioselective hydrogenation processes, where its unique steric and electronic properties provide specific advantages [3].

Sodium Trimethylacetate Hydrate (CAS 143174-36-1): Why In-Class Carboxylates Are Not Interchangeable Substitutes


Substituting sodium trimethylacetate hydrate with a simpler, less expensive carboxylate salt (e.g., sodium acetate or sodium propionate) is not straightforward and often leads to compromised performance or reaction failure. The pivalate anion is defined by its pronounced steric bulk, a direct consequence of the tert-butyl group adjacent to the carboxylate moiety [1]. This steric hindrance profoundly impacts reaction kinetics and selectivity. For instance, in transition-metal-catalyzed C–H activation, the pivalate ligand facilitates a concerted metalation-deprotonation (CMD) pathway, a mechanistic step that is energetically disfavored for smaller, less hindered carboxylates like acetate [2]. Furthermore, the pKa of the conjugate acid, pivalic acid (pKa ≈ 5.03), differs from that of acetic acid (pKa = 4.76), resulting in a distinct buffering range and base strength in non-aqueous media . Therefore, direct substitution based solely on the functional group (carboxylate salt) without considering the specific steric and electronic demands of the target application can result in significantly lower yields, altered selectivity, or complete inhibition of the desired chemical transformation. The following quantitative evidence guide details the specific, verifiable performance advantages that justify the selection of sodium trimethylacetate hydrate over its close analogs.

Sodium Trimethylacetate Hydrate (CAS 143174-36-1): Quantified Differentiation Against Closest Analogs and Alternatives


Enhanced Enantioselectivity and Rate in Heterogeneous Hydrogenation Compared to Standard NaBr Co-Modifier

In the enantioselective hydrogenation of 2-octanone over a tartaric acid-modified reduced nickel catalyst, sodium pivalate was directly compared to the industry-standard co-modifier, sodium bromide (NaBr). The study demonstrated that replacing NaBr with sodium pivalate as the co-modifier for in situ catalyst preparation was not only appropriate but also resulted in a higher hydrogenation rate and an improved enantio-differentiating ability (e.d.a.) [1]. While the baseline system with NaBr and pivalic acid can achieve up to 85% e.d.a. for 3,3-dimethyl-2-butanone and 80% for 2-octanone, the use of sodium pivalate as a direct co-modifier further enhances these performance metrics [2].

Asymmetric Catalysis Enantioselective Hydrogenation Nickel Catalyst

Superior Basicity and Steric Bulk Quantified via pKa and Taft Steric Parameters vs. Sodium Acetate

A fundamental differentiator for sodium trimethylacetate is the unique properties of its conjugate acid, pivalic acid. The pKa of pivalic acid is 5.03 at 25°C, compared to 4.76 for acetic acid . This ~0.27 pKa unit difference makes pivalate a marginally stronger base in certain organic solvents. More critically, the Taft steric parameter (Es) for the tert-butyl group in pivalate is -1.54, which is significantly more negative (indicating greater steric bulk) than the methyl group of acetate (Es = 0.00) [1]. This substantial steric hindrance is the primary driver behind the compound's unique reactivity in C–H activation and its ability to suppress unwanted nucleophilic side reactions.

Organic Synthesis Base Selection Steric Hindrance

Defined Hydrate Stoichiometry and Purity Specifications for Reproducible Formulation vs. Anhydrous Analog

For procurement and formulation, the hydrated form (CAS 143174-36-1) offers distinct advantages over the anhydrous form (CAS 1184-88-9). Commercial specifications from major suppliers for the hydrate consistently show a purity of >98.0% (by non-aqueous titration on anhydrous basis) and a defined water content range of 6.5% to 12.5% . In contrast, the anhydrous form is more hygroscopic and requires rigorous storage conditions to prevent water absorption, which can lead to variable weight and reduced effective concentration in sensitive reactions. The hydrate's stable water content ensures more accurate and reproducible reagent addition, particularly when precise stoichiometry is required .

Quality Control Material Specification Analytical Chemistry

Critical Additive for Concerted Metalation-Deprotonation (CMD) in Palladium-Catalyzed C–H Activation

In palladium-catalyzed direct arylation reactions, the pivalate anion is not a simple base but a key participant in the C–H bond cleavage step. Mechanistic studies have shown that pivalate acts as an intramolecular base in a concerted metalation-deprotonation (CMD) pathway, a role that smaller carboxylates like acetate cannot fulfill as efficiently due to less favorable transition state geometry [1]. In a specific study on the coupling of allenylphosphine oxides with N-tosylhydrazones, the reaction was catalyzed by bis(triphenylphosphine)palladium chloride only when sodium pivalate was included as a 'key additive'; omission of the pivalate resulted in no product formation [2]. This is a class-level observation: pivalate's unique steric and electronic profile is often essential for enabling specific C–H activation manifolds.

C–H Functionalization Palladium Catalysis Mechanism

Sodium Trimethylacetate Hydrate (CAS 143174-36-1): Prioritized Application Scenarios Supported by Evidence


Enantioselective Hydrogenation Catalyst Co-Modifier for Chiral Alcohol Synthesis

Sodium trimethylacetate hydrate is the optimal co-modifier for preparing highly enantioselective tartaric acid-modified nickel catalysts. As demonstrated in direct comparative studies, replacing the standard NaBr co-modifier with sodium pivalate leads to a higher hydrogenation rate and improved enantio-differentiating ability (e.d.a.) in the hydrogenation of 2-octanone and related 2-alkanones [1]. This application is critical in the pharmaceutical and agrochemical industries for the cost-effective production of chiral alcohols, which are key intermediates for active pharmaceutical ingredients (APIs). The defined hydrate composition ensures consistent catalyst preparation, minimizing batch-to-batch variability in enantiomeric excess .

Additive for Palladium-Catalyzed C–H Activation and Direct Arylation

This compound is a non-negotiable additive for enabling or significantly improving yields in palladium-catalyzed C–H activation reactions. Mechanistic evidence shows that the pivalate anion facilitates a concerted metalation-deprotonation (CMD) pathway, a role that smaller carboxylates cannot perform effectively [1]. In specific cross-coupling protocols, such as the synthesis of phosphinyl [3]dendralenes, the reaction fails entirely in the absence of sodium pivalate . Process chemists and medicinal chemistry groups should prioritize this reagent when developing or scaling direct arylation steps to access complex molecular architectures with high atom economy.

Precise Base and Buffering Agent in Non-Aqueous Synthesis

When reaction conditions demand a base with both defined steric bulk and a specific pKa range, sodium trimethylacetate hydrate is the reagent of choice. With a conjugate acid pKa of 5.03 and a Taft steric parameter (Es) of -1.54, it provides a distinct basicity profile compared to sodium acetate (pKa 4.76, Es 0.00) [1]. This is particularly valuable in multi-step organic syntheses where control over nucleophilicity and acid/base equilibria is essential to prevent side reactions (e.g., unwanted ester hydrolysis or nucleophilic substitution). The stable hydrate form simplifies handling and accurate stoichiometric calculations compared to the hygroscopic anhydrous analog .

Synthesis of Olefin Metathesis Catalysts with Rapid Initiation

In organometallic chemistry, sodium pivalate has been identified as a crucial reagent for the preparation of rapidly initiating, Z-selective ruthenium-based olefin metathesis catalysts. The addition of sodium pivalate to a phosphonium alkylidene catalyst precursor leads to a C–H activated complex, a key step toward achieving the desired catalyst architecture [1]. While quantitative comparative data in this specific context is limited in the public domain, the established utility of the pivalate anion in this niche application underscores its value in advanced catalyst development. Groups engaged in metathesis research or scale-up should consider this compound when targeting catalysts with superior initiation kinetics and selectivity.

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